3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) is a complex organic compound with the molecular formula C36H34N6O4 and a molecular weight of 614.693. This compound is characterized by the presence of two hydantoin rings connected via a piperazine linker, each hydantoin ring being substituted with phenyl groups .
Vorbereitungsmethoden
The synthesis of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a piperazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The hydantoin rings can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neurology.
Wirkmechanismus
The mechanism of action of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine linker and hydantoin rings allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) include:
5,5-Diphenylhydantoin: A simpler compound with similar hydantoin rings but without the piperazine linker.
1,4-Bis(5,5-diphenylhydantoin-3-ylmethyl)piperazine: A closely related compound with a similar structure but different substitution patterns.
The uniqueness of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) lies in its specific combination of hydantoin rings and piperazine linker, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
752-51-2 |
---|---|
Molekularformel |
C36H34N6O4 |
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C36H34N6O4/c43-31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)37-33(45)41(31)25-39-21-23-40(24-22-39)26-42-32(44)36(38-34(42)46,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,37,45)(H,38,46) |
InChI-Schlüssel |
OUWOPYQUPCKENK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.